molecular formula C11H21NO3 B2824848 Tert-butyl 4-amino-2-methyloxane-4-carboxylate CAS No. 2248267-22-1

Tert-butyl 4-amino-2-methyloxane-4-carboxylate

Cat. No.: B2824848
CAS No.: 2248267-22-1
M. Wt: 215.293
InChI Key: SRIAIROKGQREPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-2-methyloxane-4-carboxylate is an organic compound with a complex structure that includes a tert-butyl group, an amino group, and a carboxylate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-2-methyloxane-4-carboxylate typically involves the reaction of tert-butyl 4-amino-4-(((tributylstannyl)methoxy)methyl)piperidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated systems and reactors. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2-methyloxane-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino and carboxylate groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified compounds with different functional groups.

Scientific Research Applications

Tert-butyl 4-amino-2-methyloxane-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-methyloxane-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 4-amino-2-methyloxane-4-carboxylate include other tert-butyl derivatives and amino carboxylates, such as tert-butanesulfinamide and tert-butyl 4-methoxyphenol .

Uniqueness

This compound is unique due to its specific combination of functional groups and its structural configuration

Properties

IUPAC Name

tert-butyl 4-amino-2-methyloxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-7-11(12,5-6-14-8)9(13)15-10(2,3)4/h8H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIAIROKGQREPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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